molecular formula C12H30N2O3Si B1366336 N-(6-Aminohexyl)aminopropyltrimethoxysilane CAS No. 51895-58-0

N-(6-Aminohexyl)aminopropyltrimethoxysilane

Cat. No.: B1366336
CAS No.: 51895-58-0
M. Wt: 278.46 g/mol
InChI Key: AMVXVPUHCLLJRE-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)aminopropyltrimethoxysilane is a high-functional silane compound characterized by the presence of hydrolysable methoxy groups and diamino groups. This compound is known for its enhanced reactivity, flexibility, and compatibility compared to conventional silanes. It is commonly used as a chemical intermediate and coupling agent in various industrial applications .

Mechanism of Action

Target of Action

N-(6-Aminohexyl)aminopropyltrimethoxysilane, also known as AHAPS, is a high-functional silane with hydrolysable methoxy and diamino groups . It is primarily used to modify the surface of inorganic materials, such as titanium dioxide (TiO2) nanoparticles and iron oxide nanoparticles . The primary targets of AHAPS are the hydroxyl groups present on the surface of these nanoparticles .

Mode of Action

AHAPS interacts with its targets through a process known as grafting . The methoxy groups of AHAPS undergo hydrolysis to form silanol groups, which can then react with the hydroxyl groups on the surface of the nanoparticles to form siloxane bonds . This results in the attachment of the AHAPS molecule to the nanoparticle surface . The presence of the amine group in the chain of AHAPS plays a key role in this adsorption reaction .

Biochemical Pathways

The modification of the nanoparticle surface can influence the nanoparticles’ interactions with other molecules and their overall performance in various applications .

Pharmacokinetics

It is known that ahaps reacts slowly with moisture/water , which could potentially affect its bioavailability.

Result of Action

The grafting of AHAPS onto nanoparticles results in the formation of a modified nanoparticle surface with improved reactivity, flexibility, and compatibility . This can enhance the performance of the nanoparticles in various applications. For example, it can improve the transparency of reactants in resin and inorganic filler .

Action Environment

The action of AHAPS is influenced by environmental factors such as moisture and temperature. AHAPS has a hydrolytic sensitivity of 7, indicating that it reacts slowly with moisture/water . Therefore, the presence of moisture can affect the rate of hydrolysis of the methoxy groups and subsequently the rate of grafting onto the nanoparticle surface. Additionally, the temperature can influence the rate of these reactions .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

N-(6-Aminohexyl)aminopropyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s long-chain amino-functional silane structure enhances its reactivity and compatibility with different biochemical entities. It can improve the transparency of reactants in resin and inorganic filler, making it a versatile agent in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, highlighting its importance in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrolysable methoxy and diamino groups allow it to form stable bonds with various biomolecules, facilitating its role in biochemical reactions. This interaction can lead to the modulation of enzyme activity and alterations in gene expression, further emphasizing its biochemical significance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound reacts slowly with moisture and water, indicating its hydrolytic sensitivity. This property affects its stability and the duration of its biochemical effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. The compound’s role in these pathways can influence metabolic flux and metabolite levels, further highlighting its importance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cellular compartments. These interactions determine its accumulation and distribution, impacting its overall biochemical effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular distribution helps elucidate its role in cellular biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)aminopropyltrimethoxysilane can be synthesized through the reaction of 1,6-hexanediamine with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of an organic solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then subjected to purification steps, including distillation and filtration, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)aminopropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(6-Aminohexyl)aminopropyltrimethoxysilane stands out due to its longer alkyl chain, which provides better flexibility and compatibility with various substrates. This unique structure allows for improved reactivity and the formation of more stable and transparent reactants in resin and inorganic filler applications .

Properties

IUPAC Name

N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVXVPUHCLLJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCCCCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432924
Record name N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51895-58-0
Record name N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(6-Aminohexylamino)propyl]trimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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